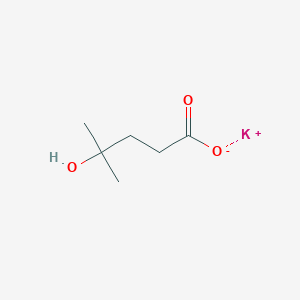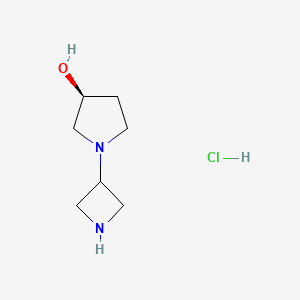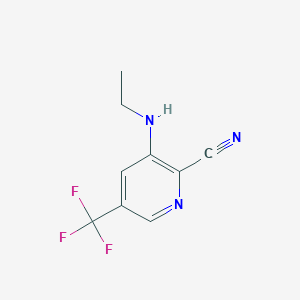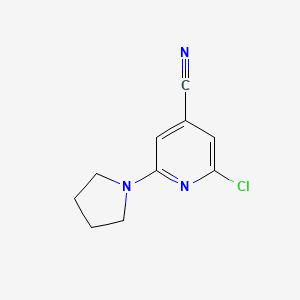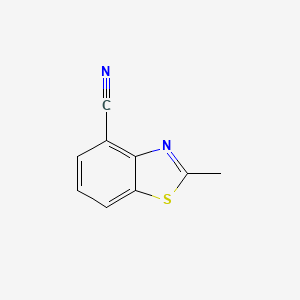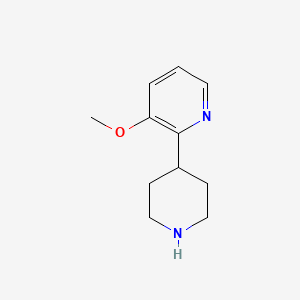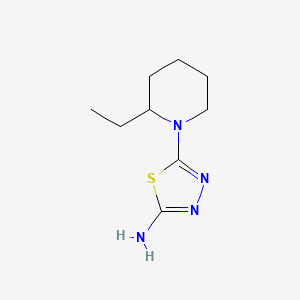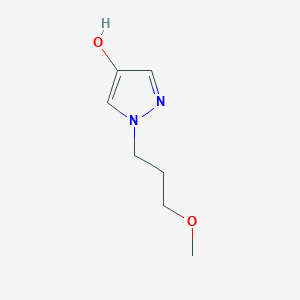
1-(3-methoxypropyl)-1H-pyrazol-4-ol
Overview
Description
1-(3-Methoxypropyl)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by a pyrazole ring substituted with a 3-methoxypropyl group at the nitrogen atom and a hydroxyl group at the fourth position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It is structurally similar to brinzolamide , which is a highly specific, non-competitive, reversible carbonic anhydrase II (CA-II) inhibitor . CA-II is primarily targeted to reduce ocular pressure in patients with ocular hypertension or open-angle glaucoma .
Mode of Action
As a structural analog of Brinzolamide, 1-(3-methoxypropyl)-1H-pyrazol-4-ol might also act as a carbonic anhydrase inhibitor. Carbonic anhydrase inhibitors work by decreasing the production of aqueous humor, which in turn reduces intraocular pressure . This is particularly beneficial in the treatment of conditions like glaucoma, where increased intraocular pressure can lead to damage to the optic nerve and loss of vision .
Biochemical Pathways
Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into bicarbonate and protons (or vice versa), a reaction that occurs rather slowly in the absence of a catalyst .
Pharmacokinetics
These properties significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
This could potentially prevent or slow the progression of conditions like glaucoma .
Biochemical Analysis
Biochemical Properties
1-(3-Methoxypropyl)-1H-pyrazol-4-ol plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase B (MAO-B) and signal transducer and activator of transcription 3 (STAT3). These interactions can lead to enzyme inhibition or activation, influencing various biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in cell proliferation and survival . This inhibition can lead to changes in gene expression and metabolic activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to specific sites on enzymes like MAO-B, leading to enzyme inhibition. Additionally, it affects gene expression by modulating transcription factors such as STAT3. These molecular interactions result in changes in cellular activities and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular functions, which are observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and metabolic disturbances . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its interaction with MAO-B affects the metabolism of neurotransmitters, leading to changes in their levels within the cell . These interactions highlight the compound’s role in modulating metabolic activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for determining the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes .
Preparation Methods
The synthesis of 1-(3-methoxypropyl)-1H-pyrazol-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropylamine with a suitable pyrazole precursor under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or ethanol. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product in high purity .
In industrial settings, the production of this compound may involve more scalable processes. These processes often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial synthesis may also incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve the required purity standards .
Chemical Reactions Analysis
1-(3-Methoxypropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or aldehyde derivative. Common oxidizing agents used in this reaction include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the hydroxyl group typically results in the formation of a carbonyl compound, while reduction can yield various alcohol derivatives.
Scientific Research Applications
1-(3-Methoxypropyl)-1H-pyrazol-4-ol has a wide range of applications in scientific research.
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological studies, this compound is used as a probe to investigate enzyme activities and metabolic pathways. Its ability to interact with specific biological targets makes it valuable in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its bioactive properties. It is being studied for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(3-Methoxypropyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as 1-(3-methoxypropyl)piperidin-4-amine and 1-(1-adamantyl)-3-(3-methoxypropyl)urea. These compounds share structural similarities but differ in their functional groups and overall chemical properties.
1-(3-Methoxypropyl)piperidin-4-amine: This compound has a piperidine ring instead of a pyrazole ring, which affects its chemical reactivity and biological activity.
1-(1-Adamantyl)-3-(3-methoxypropyl)urea: This compound contains an adamantyl group and a urea moiety, which confer different physical and chemical properties compared to this compound .
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a methoxypropyl group and a hydroxyl group on the pyrazole ring
Properties
IUPAC Name |
1-(3-methoxypropyl)pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-4-2-3-9-6-7(10)5-8-9/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIUKHDCDOYWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=C(C=N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


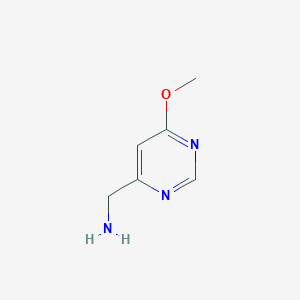
![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B1407262.png)
![Methyl 1H-pyrrolo[3,2-B]pyridine-7-carboxylate](/img/structure/B1407264.png)
![tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate](/img/structure/B1407265.png)
